molecular formula C15H19N3O4S B11262515 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone

Cat. No.: B11262515
M. Wt: 337.4 g/mol
InChI Key: UPSGXQCKEURYHF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a piperidylsulfonyl group at position 4, and a 2-furyl ketone moiety. These substitutions confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through cyclocondensation of hydrazine with a diketone, such as acetylacetone . The resulting 3,5-dimethylpyrazole is then subjected to sulfonylation with piperidine sulfonyl chloride under basic conditions to introduce the piperidylsulfonyl group . Finally, the 2-furyl ketone moiety is introduced through a Friedel-Crafts acylation reaction using furfural and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The piperidylsulfonyl group is particularly important for binding affinity, while the 2-furyl ketone moiety may interact with hydrophobic pockets in the target protein . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the piperidylsulfonyl and 2-furyl ketone groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C15H19N3O4S/c1-11-14(23(20,21)17-8-4-3-5-9-17)12(2)18(16-11)15(19)13-7-6-10-22-13/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

UPSGXQCKEURYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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